molecular formula C9H18N2O2 B14580365 N~2~-(2,2-Dimethylpropanoyl)-N-methylalaninamide CAS No. 61476-21-9

N~2~-(2,2-Dimethylpropanoyl)-N-methylalaninamide

Cat. No.: B14580365
CAS No.: 61476-21-9
M. Wt: 186.25 g/mol
InChI Key: YYMGLQSEGYYHMD-UHFFFAOYSA-N
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Description

N~2~-(2,2-Dimethylpropanoyl)-N-methylalaninamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylpropanoyl group attached to the nitrogen atom of an alaninamide structure

Properties

CAS No.

61476-21-9

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2,2-dimethyl-N-[1-(methylamino)-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C9H18N2O2/c1-6(7(12)10-5)11-8(13)9(2,3)4/h6H,1-5H3,(H,10,12)(H,11,13)

InChI Key

YYMGLQSEGYYHMD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2,2-Dimethylpropanoyl)-N-methylalaninamide typically involves the reaction of N-methylalanine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

N-methylalanine+2,2-dimethylpropanoyl chlorideN 2 -(2,2-Dimethylpropanoyl)-N-methylalaninamide+HCl\text{N-methylalanine} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{N~2~-(2,2-Dimethylpropanoyl)-N-methylalaninamide} + \text{HCl} N-methylalanine+2,2-dimethylpropanoyl chloride→N 2 -(2,2-Dimethylpropanoyl)-N-methylalaninamide+HCl

Industrial Production Methods: In an industrial setting, the production of N2-(2,2-Dimethylpropanoyl)-N-methylalaninamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: N2-(2,2-Dimethylpropanoyl)-N-methylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N~2~-(2,2-Dimethylpropanoyl)-N-methylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,2-Dimethylpropanoyl)-N-methylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,2-Dimethylpropanoyl)-N’-methylalaninamide
  • N-(2,2-Dimethylpropanoyl)-2-fluoroaniline
  • N-(2,2-Dimethylpropanoyl)-β-phenyl-L-phenylalanyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan

Comparison: N2-(2,2-Dimethylpropanoyl)-N-methylalaninamide is unique due to its specific structural features, such as the presence of a dimethylpropanoyl group and a methylalaninamide backbone. This unique structure imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to achieve.

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